Danshenol B

概要

説明

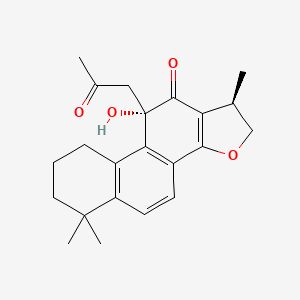

Danshenol B is a diterpenoid . It has strong aldose reductase (AR) inhibitory activity with an IC50 value of 0.042μM . It can be used for the research of diabetic-related complications resulted by metabolic abnormality, such as cataracts, retinopathy, neuropathy, and nephropathy .

Synthesis Analysis

The extraction and application of some liposoluble substances in Danshen were recorded in Emergency Formulas to Keep Up One’s Sleeve . The constituents were extracted by heating in bitter rice wine, they were dissolved in lard and then cooled to room temperature to give a red paste .Molecular Structure Analysis

Danshenol B is a diterpenoid . All chromophores are either 1,2 o-quinone furan rings, such as tanshinone I IA or 1,2-o-naphthoquinone dihydrofuran rings, such as cryptotanshinone .Chemical Reactions Analysis

The presence of a dihydrofuran ring in the cryptotanshinone was demonstrated by adding alkali to it to open the ring and transform it into 1,4-paraquinone .Physical And Chemical Properties Analysis

Danshenol B is a crystalline substance . Its molecular formula is C22H26O4 . It is stored in a protected environment from air and light, refrigerated or frozen at 2-8 °C .科学的研究の応用

Cardiovascular Health

Compounds in Danshen, such as tanshinone IIA, have shown potential in treating cardiovascular conditions. They have demonstrated anti-arterial atherosclerosis, antithrombosis, blood vessel dilation, and myocardial preservation functions .

Cancer Treatment

Tanshinone IIA, a compound in Danshen, has shown cytotoxic effects on human cancer cell lines HeLa, HepG2, and OVCAR-3 . This suggests potential applications in cancer treatment.

Neuroprotection

Danshen has been used in traditional medicine for its neuroprotective effects. While specific studies on Danshenol B are limited, other constituents of Danshen have shown promise in this area .

Anti-Inflammatory Activity

Danshen has been used in traditional medicine for its anti-inflammatory properties. While specific studies on Danshenol B are limited, other constituents of Danshen have shown promise in this area .

Liver Health

Danshen has been used in traditional medicine for promoting liver health. While specific studies on Danshenol B are limited, other constituents of Danshen have shown promise in this area .

作用機序

Target of Action

Danshenol B, a diterpenoid, has been identified to have strong aldose reductase (AR) inhibitory activity . Aldose reductase is an enzyme involved in the polyol pathway, and its overactivity is associated with complications in diabetes, such as cataracts, retinopathy, neuropathy, and nephropathy .

Mode of Action

Danshenol B interacts with aldose reductase, inhibiting its activity. This interaction can help manage the metabolic abnormalities associated with diabetes, thereby potentially mitigating the progression of diabetic complications .

Biochemical Pathways

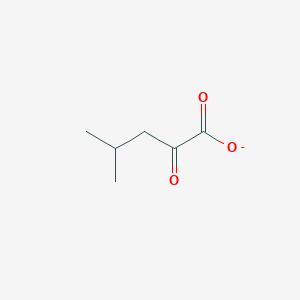

The primary biochemical pathway affected by Danshenol B is the polyol pathway. By inhibiting aldose reductase, Danshenol B can reduce the accumulation of sorbitol, a sugar alcohol that can cause osmotic stress and oxidative damage when present in high concentrations. This action can help prevent the cellular damage associated with diabetic complications .

Result of Action

The inhibition of aldose reductase by Danshenol B can lead to a decrease in sorbitol accumulation, reducing osmotic stress and oxidative damage in cells. This action can potentially mitigate the cellular and molecular damage associated with diabetic complications, such as cataracts, retinopathy, neuropathy, and nephropathy .

Safety and Hazards

Danshenol B is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water . In case of eye contact, flush eyes immediately with large amounts of water . In case of ingestion, wash out mouth with water provided person is conscious .

特性

IUPAC Name |

(1R,10S)-10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-12-11-26-19-15-7-8-16-14(6-5-9-21(16,3)4)18(15)22(25,10-13(2)23)20(24)17(12)19/h7-8,12,25H,5-6,9-11H2,1-4H3/t12-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLPKGGMSDHTRS-YTEVENLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(C3=C2C=CC4=C3CCCC4(C)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C3CCCC4(C)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172335 | |

| Record name | Danshenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Danshenol B | |

CAS RN |

189308-09-6 | |

| Record name | Danshenol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189308096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danshenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of Danshenol B and what other compounds are typically found alongside it?

A1: Danshenol B has been isolated from the roots of Salvia miltiorhiza Bunge [] and Salvia przewalskii []. In both plants, it is found alongside other abietane-type diterpenoids like dihydrotanshinone I, tanshinone I, tanshinone IIA, and cryptotanshinone.

Q2: What is the significance of finding Danshenol B alongside other abietane diterpenoids?

A3: The co-occurrence of Danshenol B with compounds like tanshinone IIA in Salvia species suggests a potential synergistic relationship in their biological activities []. This means that these compounds may work together to enhance their overall effect. Further research is needed to investigate the potential synergistic effects of Danshenol B and other co-existing compounds, which could lead to a better understanding of their therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-But-2-en-2-yl-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1228115.png)

![(2S)-2-[[(3S,6S,9S,12S)-12-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoyl]amino]-9-(1H-indol-3-ylmethyl)-5,8,11,14-tetraoxo-6-(phenylmethyl)1,4,7,10-tetrazacyclotetradecane-3-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B1228118.png)

![5-Ethyl-2-[[[3-(4-morpholinyl)-4-nitrophenyl]-oxomethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1228120.png)

![N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1228127.png)

![N-tert-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1228128.png)

![5-Nitro-2-thiophenecarboxylic acid [1-[(3,5-dichloro-2-pyridinyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1228129.png)

![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1228132.png)

![1-[4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium](/img/structure/B1228133.png)

![19-(Furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1228135.png)